molecular formula C16H11ClN2O3S2 B2750175 Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate CAS No. 477539-06-3

Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2750175
CAS No.: 477539-06-3
M. Wt: 378.85
InChI Key: YTSNFHWKTQALAT-UHFFFAOYSA-N
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Description

Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate is a complex organic compound featuring a benzoate ester linked to a thiazole ring, which is further substituted with a chlorothiophene and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic reactions:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced through a nucleophilic substitution reaction, where a suitable chlorothiophene derivative reacts with the thiazole intermediate.

    Amidation Reaction: The carboxamide group is introduced by reacting the chlorothiophene-thiazole intermediate with an appropriate amine under amidation conditions.

    Esterification: Finally, the benzoate ester is formed by esterifying the carboxylic acid derivative of the compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chlorothiophene moiety.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and chlorothiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole and chlorothiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the activity of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(5-bromothiophene-2-carboxamido)thiazol-4-yl)benzoate
  • Methyl 4-(2-(5-methylthiophene-2-carboxamido)thiazol-4-yl)benzoate

Uniqueness

Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate is unique due to the presence of the chlorothiophene moiety, which can significantly alter its electronic properties and reactivity compared to its bromine or methyl-substituted analogs. This uniqueness can lead to different biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S2/c1-22-15(21)10-4-2-9(3-5-10)11-8-23-16(18-11)19-14(20)12-6-7-13(17)24-12/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSNFHWKTQALAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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